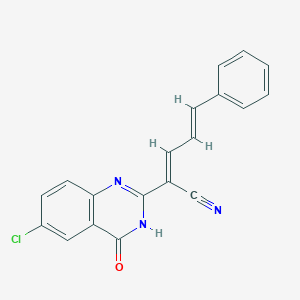
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting cell growth and proliferation. This compound has a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib. This selectivity makes this compound a potent inhibitor of EGFR signaling and a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by inhibiting EGFR signaling. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been investigated for its potential to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in cancer biology. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the investigation of the potential of this compound in combination with other chemotherapeutic agents. This compound has also been investigated for its potential to overcome EGFR-mediated resistance to chemotherapy, and further research in this area may lead to the development of new strategies for cancer therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties may increase its effectiveness as a therapeutic agent.
Synthesis Methods
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-3-chloro-4-phenylquinazoline, which is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. This compound is then reacted with malononitrile and benzaldehyde to yield this compound. The overall yield of the synthesis is around 20-25%.
Scientific Research Applications
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines both in vitro and in vivo. This compound has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and paclitaxel, in cancer cells. In addition, this compound has been investigated for its potential to overcome EGFR-mediated resistance to chemotherapy.
properties
IUPAC Name |
(2E,4E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-15-9-10-17-16(11-15)19(24)23-18(22-17)14(12-21)8-4-7-13-5-2-1-3-6-13/h1-11H,(H,22,23,24)/b7-4+,14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDSFPDMATNPP-CUJDEGIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

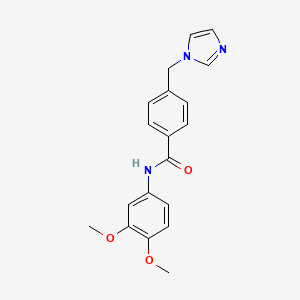
![N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide](/img/structure/B6005455.png)
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)
![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6005482.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)
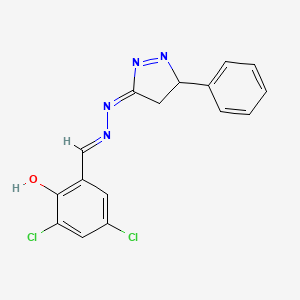
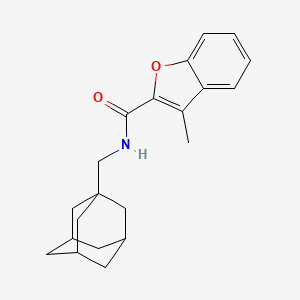
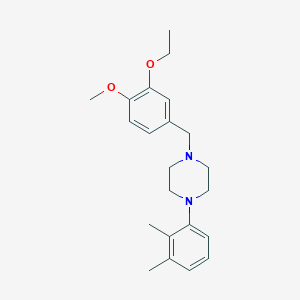

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)